molecular formula C14H21NO4 B2935104 Boc-D-tyrosinol CAS No. 247018-46-8

Boc-D-tyrosinol

Cat. No.: B2935104
CAS No.: 247018-46-8
M. Wt: 267.325
InChI Key: KMVXZPOLHFZPKW-LLVKDONJSA-N
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Description

Boc-D-tyrosinol, also known as N-(tert-Butoxycarbonyl)-D-tyrosinol, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-tyrosinol. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of removal under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-tyrosinol typically involves the protection of the amino group of D-tyrosinol with a tert-butyloxycarbonyl group. This can be achieved by reacting D-tyrosinol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or chromatography to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Boc-D-tyrosinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are often used for substitution reactions.

Major Products Formed

Scientific Research Applications

Boc-D-tyrosinol is widely used in scientific research due to its versatility and stability. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both hydroxyl and Boc-protected amino groups. This combination makes it particularly useful in the synthesis of complex peptides and proteins, as well as in the development of pharmaceutical compounds with specific stereochemical requirements .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXZPOLHFZPKW-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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